![molecular formula C13H16BNO4 B1592225 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid CAS No. 317830-84-5](/img/structure/B1592225.png)
1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid
Overview
Description
1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid, commonly known as Boc-indole-boronic acid, is an organic compound that belongs to the family of boronic acids. This compound has gained significant attention in the field of organic synthesis and medicinal chemistry due to its unique chemical properties and biological activities.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Indoles and Oxindoles Synthesis : The compound has been used in the synthesis of N-(tert-butoxycarbonyl)indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines. This process involves the treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide, leading to intermediates that are converted to N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).
Novel Cyclo-Dimerization : A study demonstrated the novel cyclo-dimerization of 1-tert-butoxycarbonyl-3-alkenylindole derivatives, yielding cyclic dimers through a unique process (Kawasaki et al., 2005).
Deprotection Techniques : Research on deprotection methods, like using silica gel in refluxing toluene, has shown effectiveness in removing N-Boc protected groups, including indoline derivatives (Min, 2007).
Catalysis and Chemical Transformations
Palladium-Catalyzed Reactions : A palladium-catalyzed method for synthesizing tert-butyl esters from boronic acids using di-t-butyl dicarbonate has been developed. This method is efficient for various substrates, including indoles and quinolines (Li et al., 2014).
Boronic Acid Catalysis : Research has demonstrated the use of boronic acid to accelerate a three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids (Das et al., 2017).
Polymer Science
- Polymers Containing tert-Butoxycarbonyl Moiety : In polymer materials chemistry, the tert-butoxycarbonyl group has been used in the synthesis of methacrylate polymers. The thermal decomposition behavior of these polymers has been studied, showing that the deprotection of the BOC group occurs at specific temperatures (Jing et al., 2019).
Mechanism of Action
Target of Action
It’s known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amines in biological systems.
Mode of Action
The 1-BOC-INDOLE-5-BORONIC ACID compound likely interacts with its targets through the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of a protective layer around the amine, preventing it from reacting with other substances in the environment.
Biochemical Pathways
The boc group is known to play a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . Therefore, it can be inferred that this compound might influence the biochemical pathways involving amino functions.
Pharmacokinetics
It’s known that boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (dmf) and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane . These properties might influence the compound’s bioavailability.
Result of Action
It’s known that the boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound might induce changes in the chemical environment of the cell.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-BOC-INDOLE-5-BORONIC ACID. For instance, the Boc group can be cleaved by mild acidolysis , suggesting that the compound’s action might be influenced by the acidity of the environment. Moreover, the compound’s stability might be affected by temperature, as certain deprotection methods for the Boc group are temperature-dependent .
properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-7-6-9-8-10(14(17)18)4-5-11(9)15/h4-8,17-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSHKSBYXDUUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593251 | |
Record name | [1-(tert-Butoxycarbonyl)-1H-indol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
317830-84-5 | |
Record name | [1-(tert-Butoxycarbonyl)-1H-indol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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